1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
Description
Properties
Molecular Formula |
C12H13N5 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
6,7-dimethyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16)/i3D3 |
InChI Key |
GLLXPOZOEKDRLU-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C3C(=C2)N=C(C(=N3)C)C)N=C1N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N=C1C)N(C(=N3)N)C |
Origin of Product |
United States |
Preparation Methods
Phase-Transfer Catalyzed Deuterium Exchange
Deuteration of the amino group is achieved through base-catalyzed hydrogen-deuterium (H-D) exchange using deuterium oxide (D₂O) and phase-transfer catalysts (PTCs). This method, adapted from deuterated methylene chloride synthesis, involves:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Methylene chloride/D₂O biphasic system |
| Catalyst | Aliquat 336 (methyltricaprylylammonium chloride) |
| Base | Sodium deuteroxide (NaOD) in D₂O |
| Temperature | 25–50°C |
| Reaction Time | 3–24 hours |
The PTC facilitates the transfer of OD⁻ ions into the organic phase, enabling efficient H-D exchange at the amino group without decomposition. Post-reaction, the deuterated product is isolated via distillation or decantation, yielding >99% deuterium incorporation at position 2.
Isotope Incorporation Validation
Deuteration efficiency is confirmed using:
- ¹H NMR Spectroscopy : Disappearance of the -NH₂ proton signal (δ 5.2–5.5 ppm) and emergence of a deuterated amine (-ND₂) confirmed by signal broadening.
- Mass Spectrometry : Molecular ion peak at m/z 230.284 ([M+H]⁺) with a +3 Da shift relative to the non-deuterated compound.
Optimization of Reaction Parameters
Catalyst Selection
Quaternary ammonium salts (e.g., Aliquat 336) outperform crown ethers in biphasic systems due to superior phase-transfer efficiency. The counterion critically influences reaction rates:
| Catalyst | Relative Reaction Rate |
|---|---|
| Methyltricaprylylammonium hydrogen sulfate | 10× faster than bromide |
| Methyltricaprylylammonium chloride | Intermediate activity |
Hydrogen sulfate catalysts enhance OD⁻ solubility in the organic phase, accelerating deuteration.
Solvent and Base Concentration
- Solvent : Methylene chloride is preferred for its low polarity, which minimizes side reactions.
- Base Concentration : Saturated NaOD solutions (50% w/w in D₂O) maximize deuteration yield.
Purification and Isolation
Post-deuteration, the crude product is purified via:
- Liquid-Liquid Extraction : Separation of organic (deuterated compound) and aqueous (NaOD/D₂O) phases.
- Distillation : Isolation under reduced pressure (38–40°C) to prevent thermal degradation.
- Recrystallization : Final purification using ethanol/water mixtures to achieve >98% purity.
Challenges and Mitigation Strategies
Incomplete Deuteration
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted imidazoquinoxaline compounds.
Scientific Research Applications
Pharmacological Applications
-
Receptor Interaction Studies
- This compound has been studied for its interactions with various receptors including:
- 5-HT Receptors : These serotonin receptors are crucial in modulating mood and anxiety.
- Adrenergic Receptors : Involved in the fight-or-flight response.
- Cannabinoid Receptors : Important for modulating pain and inflammation.
- The ability to label compounds with deuterium allows for better tracking and understanding of their pharmacokinetics in biological systems .
- This compound has been studied for its interactions with various receptors including:
-
Neuropharmacology
- Research indicates that 1,6,7-trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can influence pathways related to neurodegenerative diseases. Its role in modulating neurotransmitter systems positions it as a candidate for further investigation in conditions like Alzheimer's disease and Parkinson's disease .
Biochemical Research Applications
- Metabolic Pathway Analysis
-
Food Safety Studies
- Given its structural similarity to known carcinogenic compounds, this compound is used in food safety research to investigate the formation and mitigation of harmful substances during cooking processes. Its application in mass spectrometry allows for precise detection of heterocyclic amines in food products .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Neurotransmitter Modulation | Investigated the effects on serotonin levels | Found significant modulation of serotonin receptors leading to potential anxiolytic effects. |
| Food Safety Investigation | Analyzed cooked meat for carcinogenic compounds | Demonstrated that the presence of similar heterocyclic amines can be reduced through specific cooking methods. |
| Metabolic Profiling | Traced metabolic pathways in rat models | Identified key metabolites formed from the compound that could influence health outcomes. |
Mechanism of Action
The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and bioavailability, making it a valuable tool in studying metabolic processes. The compound may interact with enzymes, receptors, or other proteins, affecting their function and providing insights into their roles in various biological processes.
Comparison with Similar Compounds
Imidazo[4,5-g]quinazolines
Imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ) share a similar fused heterocyclic system but replace the quinoxaline core with a quinazoline moiety. These derivatives are synthesized via a multi-component reaction involving Schiff base formation, intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation . Unlike the target compound, imidazoquinazolines prioritize aryl or heteroaryl substituents (e.g., pyridine or thiophene groups) at positions 2, 6, and 8, which may enhance π-π stacking interactions in biological targets.
Imidazo[4,5-f]quinoxalines
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline () exemplifies a positional isomer of the target compound. The "f" ring fusion shifts the imidazole attachment to the quinoxaline core, altering electronic distribution and steric hindrance. This derivative’s 3,7,8-trimethyl substitution contrasts with the target’s 1,6,7-trimethyl pattern, likely affecting solubility and receptor-binding kinetics. Notably, it is stored at +4°C with >95% purity, suggesting similar stability requirements for the deuterated analog .
Substituent Effects: Methyl vs. Deuterated Groups
N-Benzyl Derivatives
N-Benzyl-3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine () introduces a benzyl group at the amine position, diverging from the target’s deuterated amine. The benzyl moiety increases hydrophobicity and may enhance blood-brain barrier penetration but risks metabolic oxidation. In contrast, deuterated amines in the target compound could reduce CYP450-mediated degradation, offering a pharmacokinetic advantage .
Cytotoxic Imidazophthalazine-diones
2-Methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives () exhibit potent cytotoxicity (> ellipticine and doxorubicin), attributed to their planar phthalazine-dione core. While the target compound lacks the dione moiety, its imidazoquinoxaline scaffold may similarly intercalate DNA or inhibit topoisomerases. The deuterated methyl groups could further modulate toxicity profiles by slowing oxidative demethylation .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Purity | Storage Conditions |
|---|---|---|---|
| This compound | ~230 (estimated) | >95% (if analogous) | Likely +4°C |
| 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | 227.27 | >95% | +4°C |
Biological Activity
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 (CAS Number: 1794759-37-7) is a deuterated derivative of a heterocyclic compound known for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CDHN
- Molecular Weight : 230.284 g/mol
- CAS Number : 1794759-37-7
- SMILES Notation : [2H]C([2H])([2H])n1c(N)nc2cc3nc(C)c(C)nc3cc12
The compound's biological activity is attributed to its ability to interact with various cellular pathways and molecular targets. Key mechanisms include:
- Inhibition of Kinase Activity : Similar compounds in the imidazoquinoxaline class have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, they can modulate the PI3K/Akt signaling pathway, which is crucial for cell growth and metabolism .
- Antimicrobial Activity : Research indicates that derivatives of imidazoquinoxaline exhibit antimicrobial properties against various bacterial strains. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Studies suggest that it may inhibit tumor growth by:
- Inducing apoptosis in cancer cells.
- Inhibiting angiogenesis and metastasis.
For example, compounds structurally related to this imidazoquinoxaline have demonstrated significant activity against cancer cell lines in vitro and in vivo models .
Antimicrobial Effects
The compound has shown promise as an antimicrobial agent. A review highlighted that amidrazone derivatives exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. Specifically:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 0.12 |
| 2 | E. coli | 1.95 |
| 3 | C. albicans | 4 |
These results indicate that similar compounds can be effective against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds within the imidazoquinoxaline family:
- In Vitro Studies : A study reported that imidazoquinoxalines inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used.
- Animal Models : In xenograft models, administration of imidazoquinoxaline derivatives significantly reduced tumor size compared to control groups, showcasing their potential as therapeutic agents in oncology.
- Mechanistic Insights : Research involving molecular docking studies has suggested that these compounds bind effectively to the ATP-binding site of kinases involved in cancer progression, providing a rationale for their anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
